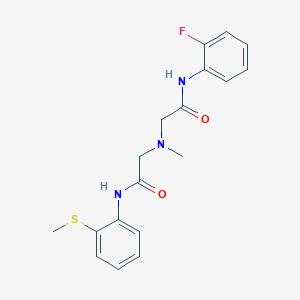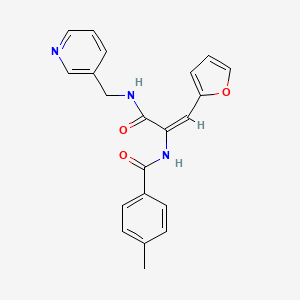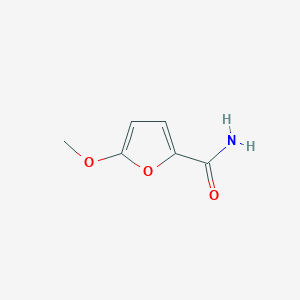
1,1-Cyclobutanedicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclobutanedicarbonyl dichloride is an organic compound with the molecular formula C₆H₆Cl₂O₂ and a molecular weight of 181.01 g/mol . It is characterized by a cyclobutane ring substituted with two carbonyl chloride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclobutanedicarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Pyridine and other bases are often employed to catalyze these reactions.
Major Products:
Cyclobutanedicarboxylic Acid: Formed through hydrolysis.
Substituted Cyclobutanedicarboxylates: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,1-Cyclobutanedicarbonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .
Comparison with Similar Compounds
Cyclobutanedicarboxylic Acid: Similar in structure but lacks the reactive chloride groups.
Cyclopropanedicarbonyl Dichloride: A smaller ring structure with similar reactivity.
Cyclohexanedicarbonyl Dichloride: A larger ring structure with different chemical properties.
Uniqueness: 1,1-Cyclobutanedicarbonyl dichloride is unique due to its combination of a cyclobutane ring and two reactive carbonyl chloride groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical syntheses .
Properties
CAS No. |
51816-01-4 |
|---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2 |
InChI Key |
LXLCHRQXLFIZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)


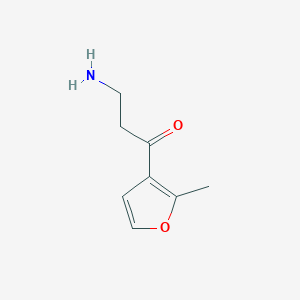
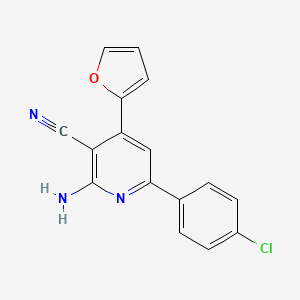
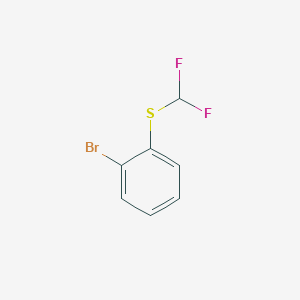

![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
